cis-trans-Mivacurium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cis-trans-Mivacurium is a stereoisomer of mivacurium, a short-acting, non-depolarizing neuromuscular-blocking agent. Mivacurium was first synthesized in 1981 and belongs to the benzylisoquinolinium group. It is primarily used in clinical settings to induce muscle relaxation during surgical procedures .
準備方法
Mivacurium is synthesized through a series of chemical reactions involving benzylisoquinolinium derivatives. The synthetic route typically involves the formation of a quaternary ammonium compound, followed by esterification and purification processes. Industrial production methods focus on optimizing yield and purity, often employing advanced techniques such as high-performance liquid chromatography (HPLC) for separation and purification .
化学反応の分析
Cis-trans-Mivacurium undergoes several types of chemical reactions, including:
Oxidation and Reduction: These reactions are less common but can occur under specific conditions, altering the compound’s pharmacological properties.
Substitution: Involves the replacement of functional groups, which can modify the compound’s activity and stability.
Common reagents used in these reactions include acids, bases, and various enzymes. The major products formed from these reactions are typically less active metabolites that are excreted from the body .
科学的研究の応用
Cis-trans-Mivacurium has several scientific research applications, including:
Chemistry: Used as a model compound to study stereoisomerism and the effects of different isomers on biological activity.
Biology: Employed in research on neuromuscular transmission and the role of cholinergic receptors.
Medicine: Widely used in anesthesia to induce muscle relaxation during surgeries.
作用機序
Cis-trans-Mivacurium exerts its effects by binding competitively to cholinergic receptors on the motor end-plate, antagonizing the action of acetylcholine. This results in a blockade of neuromuscular transmission, leading to muscle relaxation. The neuromuscular block produced by this compound is readily antagonized by anticholinesterase agents such as neostigmine .
類似化合物との比較
Cis-trans-Mivacurium is unique among neuromuscular-blocking agents due to its short duration of action and rapid metabolism by plasma pseudocholinesterase. Similar compounds include:
Atracurium: Another benzylisoquinolinium compound with a longer duration of action.
Rocuronium: A non-depolarizing neuromuscular-blocking agent with a different chemical structure and longer duration of action.
Vecuronium: Similar to rocuronium but with a slightly different pharmacokinetic profile.
This compound’s rapid onset and short duration make it particularly advantageous for short surgical procedures, especially in pediatric populations .
特性
CAS番号 |
791742-80-8 |
---|---|
分子式 |
C58H80N2O14+2 |
分子量 |
1029.3 g/mol |
IUPAC名 |
1-O-[3-[(1R,2R)-6,7-dimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propyl] 8-O-[3-[(1R,2S)-6,7-dimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propyl] (E)-oct-4-enedioate |
InChI |
InChI=1S/C58H80N2O14/c1-59(25-21-41-35-47(63-3)49(65-5)37-43(41)45(59)29-39-31-51(67-7)57(71-11)52(32-39)68-8)23-17-27-73-55(61)19-15-13-14-16-20-56(62)74-28-18-24-60(2)26-22-42-36-48(64-4)50(66-6)38-44(42)46(60)30-40-33-53(69-9)58(72-12)54(34-40)70-10/h13-14,31-38,45-46H,15-30H2,1-12H3/q+2/b14-13+/t45-,46-,59-,60+/m1/s1 |
InChIキー |
ILVYCEVXHALBSC-GZICNWBJSA-N |
異性体SMILES |
C[N@@+]1(CCC2=CC(=C(C=C2[C@H]1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)CCCOC(=O)CC/C=C/CCC(=O)OCCC[N@@+]4(CCC5=CC(=C(C=C5[C@H]4CC6=CC(=C(C(=C6)OC)OC)OC)OC)OC)C |
正規SMILES |
C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)CCCOC(=O)CCC=CCCC(=O)OCCC[N+]4(CCC5=CC(=C(C=C5C4CC6=CC(=C(C(=C6)OC)OC)OC)OC)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。